molecular formula C10H7BrN2O4S B2413019 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1283936-37-7

1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B2413019
CAS No.: 1283936-37-7
M. Wt: 331.14
InChI Key: ZMNZCSAZSUZYTQ-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid is a synthetic heterocyclic compound of significant interest in medicinal chemistry for the development of novel antibacterial agents . This molecule incorporates two privileged scaffolds: a nitro-substituted pyrrole and a bromothiophene moiety. The pyrrole heterocycle is a fundamental structural element found in numerous natural compounds with demonstrated biological activity, including the ionophore calcimycin and the marinopyrroles, which exhibit potent activity against drug-resistant pathogens like MRSA and VRE . Its balanced lipophilicity enables passive diffusion across cell membranes, facilitating interactions with bacterial targets . The nitro group on the pyrrole ring and the bromine on the thiophene ring serve as key handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties such as potency and selectivity . This compound is intended solely for laboratory research as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZCSAZSUZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyrrole-based compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that related pyrrole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, one study reported that a structurally similar compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines, indicating promising anticancer activity .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Research has highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport properties has been explored in several studies. For instance, devices fabricated with pyrrole derivatives have shown improved efficiency and stability compared to conventional materials .

Photovoltaic Applications

Research into the photovoltaic properties of this compound reveals its potential use in solar cells. The incorporation of thiophene units enhances the light absorption capabilities and overall efficiency of organic solar cells. Studies have reported power conversion efficiencies exceeding 8% when utilizing similar pyrrole-based materials .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrole derivatives, including those structurally related to this compound. The findings indicated significant activity against a range of bacteria, supporting its potential as a lead compound for antibiotic development.

Case Study: Anticancer Activity

In another research article focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The results demonstrated selective cytotoxicity with minimal effects on normal cells, validating its potential role as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Biological Activity

1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 1283936-37-7) is a heterocyclic compound notable for its complex structure, which combines a bromothiophene moiety with a nitro group and a carboxylic acid. This unique configuration positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇BrN₂O₄S
  • Molecular Weight : 331.14 g/mol
  • Key Functional Groups : Nitro group (-NO₂), Carboxylic acid (-COOH), and Bromothiophene.

The presence of these functional groups suggests potential reactivity that can be harnessed in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been noted for their effectiveness against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .

Table 1: Comparison of Antimicrobial Activities

CompoundActivityMIC (µg/mL)
This compoundTBDTBD
Pyrrole derivative AEffective against TB<0.016
Pyrrole derivative BEffective against MRSA<0.05

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess similar properties. Compounds containing nitro and carboxylic acid groups have shown promise in inhibiting cancer cell proliferation in vitro .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the formation of ROS, which are toxic to cells and can induce apoptosis in cancer cells.

Case Studies

Several studies have investigated related compounds with promising results:

  • Study on Pyrrole Derivatives : A study highlighted the effectiveness of pyrrole derivatives in targeting MmpL3, an essential transporter in Mycobacterium tuberculosis, demonstrating significant antibacterial activity .
  • Anticancer Screening : Research on structurally similar compounds revealed that modifications to the pyrrole ring can enhance cytotoxic effects against various cancer cell lines, suggesting that this compound might exhibit similar or enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A feasible synthetic approach involves coupling 3-bromothiophene-2-methanol with a pre-functionalized 4-nitro-pyrrole-2-carboxylic acid derivative. Key steps include:

  • Alkylation: Reacting the thiophene methanol with a leaving group (e.g., bromide) to generate the (3-bromothiophen-2-yl)methyl moiety.
  • Nitro-group introduction: Nitration of the pyrrole ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Carboxylic acid activation: Use of coupling agents (e.g., EDCI/HOBt) for amide or ester intermediates, followed by hydrolysis to the carboxylic acid.

Characterization:

  • NMR: Monitor chemical shifts for nitro groups (δ 8.0–8.5 ppm for aromatic protons) and bromothiophene protons (δ 6.5–7.5 ppm) .
  • LCMS/HPLC: Verify purity (>95%) and molecular ion peaks (e.g., ESIMS m/z ~345.0 for M+1) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C based on analogous nitro-pyrrole derivatives) .
  • Light sensitivity: UV-Vis spectroscopy to monitor degradation under accelerated light exposure (e.g., 254 nm for 24 hours).
  • Solution stability: Monitor pH-dependent hydrolysis in buffers (pH 2–10) via HPLC, noting potential nitro-group reduction or carboxylic acid decarboxylation .

Key Stability Risks:

  • Hazardous decomposition products: Carbon oxides and nitrogen oxides under pyrolysis .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices for electrophilic attack sites. The nitro group’s electron-withdrawing effect directs substitution to the pyrrole C-3 or thiophene C-5 positions.
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers for nitration or bromination .

Validation:
Compare computational results with experimental substituent regiochemistry (e.g., X-ray crystallography of intermediates) .

Q. What strategies resolve contradictions in biological activity data for this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Dose-response curves: Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility.
  • Counter-screening: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target binding .
  • Impurity profiling: LCMS-TOF to detect trace byproducts (e.g., de-brominated or reduced nitro derivatives) that may modulate activity .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt formation: Screen with pharmaceutically acceptable counterions (e.g., sodium or lysine salts) to enhance aqueous solubility.
  • Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
  • LogP adjustment: Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring nitro-group stability via accelerated stability testing .

Key Parameters:

  • n-Octanol/water partition coefficient (LogP): Target <3.0 to balance solubility and membrane permeability .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

Methodological Answer:

  • Respiratory protection: Use NIOSH-approved N95 masks to avoid inhalation of fine particles .
  • Gloves: Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
  • Eye protection: Goggles with side shields during weighing or solution preparation .

Emergency Measures:

  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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